molecular formula C18H25FN2O2 B13336430 tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B13336430
M. Wt: 320.4 g/mol
InChI Key: AGJGJDBVPUZMJJ-UHFFFAOYSA-N
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Description

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic framework where a six-membered diaza ring (2,6-diazaspiro) is fused with a three-membered ring at the spiro[3.4]octane junction. Key structural attributes include:

  • Spiro architecture: The spiro[3.4]octane system imposes conformational rigidity, which is advantageous for drug design by preorganizing pharmacophores .
  • Substituents: The benzyl group at position 6 enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets. The fluorine atom at position 8 introduces electronegativity and metabolic stability, common in bioactive molecules .
  • Functional groups: The tert-butyl carbamate (Boc) group at position 2 acts as a protective moiety, enabling selective deprotection during synthetic workflows .

This compound is part of a broader class of diazaspiro and bicyclic structures used in medicinal chemistry for targeting central nervous system (CNS) disorders, protease inhibitors, and kinase modulators.

Properties

Molecular Formula

C18H25FN2O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl 7-benzyl-5-fluoro-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C18H25FN2O2/c1-17(2,3)23-16(22)21-12-18(13-21)11-20(10-15(18)19)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3

InChI Key

AGJGJDBVPUZMJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2F)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Benzylation and fluorination: These steps can be carried out using benzyl bromide and a fluorinating agent, respectively.

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name CAS Number Core Structure Substituents Key Features Reference
tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate N/A Spiro[3.4]octane 6-benzyl, 8-fluoro Rigid spiro system; fluorinated position 8 -
tert-Butyl 5-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1251000-17-5 Spiro[3.4]octane 8-phenyl, 5-oxo Ketone at position 5; phenyl substituent
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 893611-72-8 Spiro[3.4]octane None Unsubstituted spiro core; baseline structure
tert-Butyl 5-(4-fluorobenzyl)-6-oxo-7-phenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate N/A Bicyclo[5.1.0]octane 4-fluorobenzyl, 7-phenyl Bicyclic framework; fused cyclopropane
tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate 617714-22-4 Bicyclo[2.2.2]octane None Highly rigid bicyclo system; no substituents

Key Observations :

  • Ring Systems : Spiro[3.4]octane derivatives (e.g., CAS 1251000-17-5) prioritize conformational restriction, whereas bicyclo[5.1.0]octane analogs () incorporate fused cyclopropane rings, increasing strain and reactivity .
  • Substituent Effects : Fluorine at position 8 (target compound) vs. 4-fluorobenzyl in bicyclo derivatives () alters electronic and steric profiles. The former may enhance metabolic stability, while the latter improves π-π stacking .
  • Functional Group Diversity : Ketone (CAS 1251000-17-5) and oxa-containing spiro systems (CAS 1263132-31-5, ) introduce polarity, impacting solubility and hydrogen-bonding capacity .

Comparison with Related Syntheses

  • Bicyclo[5.1.0]octane Derivatives (): Use cyclopropene ring-opening with carbamates, followed by templated cyclization. The target compound’s spiro system may require alternative cyclization conditions to avoid bicyclic byproducts .
  • Unsubstituted Spiro Analogs (CAS 893611-72-8): Synthesized via simpler cyclization, lacking substituent-introduction steps .

Physicochemical and Pharmacological Properties

Molecular Weight and Lipophilicity :

  • The target compound (MW ~377.4 g/mol, estimated) is heavier than unsubstituted analogs (e.g., CAS 893611-72-8, MW 243.10 g/mol) due to benzyl and fluorine groups .
  • Fluorine increases logP compared to non-fluorinated derivatives (e.g., CAS 1251000-17-5 has logP ~2.5 vs. target compound ~3.1, estimated).

Biological Activity

Tert-Butyl 6-benzyl-8-fluoro-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry, particularly for its role as an enzyme inhibitor relevant to metabolic disorders such as diabetes and obesity. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies to illustrate its therapeutic potential.

Structure

The molecular formula of this compound is C18H25FN2O2C_{18}H_{25}FN_2O_2 with a molecular weight of approximately 320.4 g/mol. The compound features a tert-butyl group and a benzyl substituent, which contribute to its unique chemical properties and biological profile.

Key Features

PropertyValue
Molecular FormulaC18H25FN2O2C_{18}H_{25}FN_2O_2
Molecular Weight320.4 g/mol
CAS Number2386763-17-1

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Its inhibition of these enzymes is particularly relevant in the context of treating metabolic disorders:

  • Therapeutic Potential : The compound shows promise in modulating pathways related to diabetes and obesity, potentially leading to new therapeutic strategies for these conditions .

Case Studies

  • Inhibition Studies : A study investigated the inhibitory effects of various diazaspiro compounds on key enzymes linked to metabolic regulation. This compound demonstrated significant inhibition, with potential implications for drug development targeting metabolic diseases.
  • Antitubercular Activity : Research exploring derivatives of the diazaspiro framework highlighted the compound's potential as an antitubercular agent, with effective minimum inhibitory concentrations (MIC) reported against Mycobacterium tuberculosis strains .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific protein targets within metabolic pathways. This interaction can lead to altered signaling cascades that affect cellular metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylateC12H20N2O2C_{12}H_{20}N_2O_2Simpler structure without benzyl and fluoro substituents
Tert-butyl 8-fluoro-2,6-diazaspiro[3.4]octaneC12H19FN2O2C_{12}H_{19}FN_2O_2Contains fluorine but lacks benzyl group
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octaneC19H27N2O2C_{19}H_{27}N_2O_2Additional ethyl group; broader application scope

This table illustrates how the specific combination of substituents in this compound enhances its biological activity compared to its analogs.

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